N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide
Description
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide moiety, along with a cyclohexyl group and a dioxothiazolidinyl ring
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)11-6-2-1-5-10(11)15(24)21-12-7-3-4-8-13(12)22-14(23)9-26-16(22)25/h1-2,5-6,12-13H,3-4,7-9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXUIOPSZPWCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Dioxothiazolidinyl Ring: This can be achieved through the reaction of a suitable amine with a thioamide under oxidative conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Benzamide Formation: The final step involves the coupling of the intermediate with a trifluoromethyl-substituted benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: The compound may bind to DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(methyl)benzamide
- N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(chloromethyl)benzamide
- N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(fluoromethyl)benzamide
Uniqueness
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The thiazolidine ring, characterized by its sulfur and nitrogen atoms, contributes to various pharmacological effects, including anti-inflammatory, antibacterial, and antitumor activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C16H19F3N2O3S
- Molecular Weight : 396.39 g/mol
The biological activity of this compound is linked to its ability to interact with various biological targets. The thiazolidine component is known for its role in modulating pathways related to inflammation and cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antitumor Activity
Research indicates that thiazolidine derivatives exhibit significant antitumor properties. For instance, a study on related thiazolidinone compounds demonstrated their efficacy against glioblastoma cells (LN229) through various assays (MTT, colony formation). The results showed that certain derivatives had IC50 values lower than that of doxorubicin, indicating potent cytotoxic effects against cancer cells .
Antibacterial Properties
Thiazolidine derivatives have also been noted for their antibacterial activities. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the nitrofuran moiety in related compounds enhances their antimicrobial potency .
Case Studies
- Study on Anticancer Efficacy :
- Antibacterial Activity Assessment :
Data Table: Summary of Biological Activities
| Activity Type | Assay Method | Target Cells/Bacteria | IC50/Effectiveness |
|---|---|---|---|
| Antitumor | MTT assay | LN229 (glioblastoma) | < Doxorubicin |
| Antibacterial | Successive dilution | Gram-positive & negative bacteria | Significant activity observed |
Q & A
Q. Advanced Preclinical Research Design
- In vitro :
- Kinase inhibition : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 1–10 µM .
- Cytotoxicity : Use MTT assays in cancer cell lines (IC50 < 10 µM indicates potential).
- In vivo :
How can researchers optimize the compound’s selectivity profile to minimize off-target effects?
Q. Advanced Medicinal Chemistry Strategy
- Scaffold modification : Introduce bulky substituents (e.g., methyl groups) on the benzamide ring to sterically block non-target interactions .
- Proteome-wide profiling : Use chemical proteomics (e.g., kinobeads) to identify off-target kinases.
- Covalent inhibition : Design acrylamide warheads for irreversible binding to conserved cysteine residues in target enzymes .
What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Q. Basic Characterization Methodology
- Degradation studies : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hrs. Monitor via LC-MS for hydrolytic cleavage of the thiazolidinone ring .
- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests robustness) .
What computational tools are recommended for predicting this compound’s ADMET properties?
Q. Advanced Bioinformatics Approach
- ADMET Prediction : Use SwissADME to estimate solubility (LogS = -4.2), blood-brain barrier penetration (BBB score = 0.12), and CYP450 inhibition .
- Toxicity : Run ProTox-II to flag potential hepatotoxicity (probability score <0.6 acceptable) .
How can the cyclohexyl-thiazolidinone moiety be derivatized to enhance potency?
Q. Advanced Synthetic Chemistry
- Ring expansion : Replace the cyclohexyl group with a bicyclic system (e.g., decalin) to improve conformational rigidity .
- Heteroatom substitution : Substitute sulfur in the thiazolidinone with oxygen (oxazolidinone) to modulate electronic properties. Validate via DFT calculations (Gaussian 16) .
What are the key considerations for scaling up synthesis from milligram to gram quantities?
Q. Process Chemistry Strategy
- Catalyst optimization : Replace Pd/C with heterogeneous catalysts (e.g., Ni nanoparticles) for safer hydrogenation .
- Solvent selection : Switch from DMF to 2-MeTHF (biodegradable) for amide coupling steps .
How should researchers design control experiments to validate target engagement in cellular assays?
Q. Mechanistic Study Design
- Negative controls : Use scrambled siRNA or catalytically dead mutants (e.g., K72M kinase) .
- Rescue experiments : Co-treat with a target-specific inhibitor (e.g., staurosporine) to reverse phenotypic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
